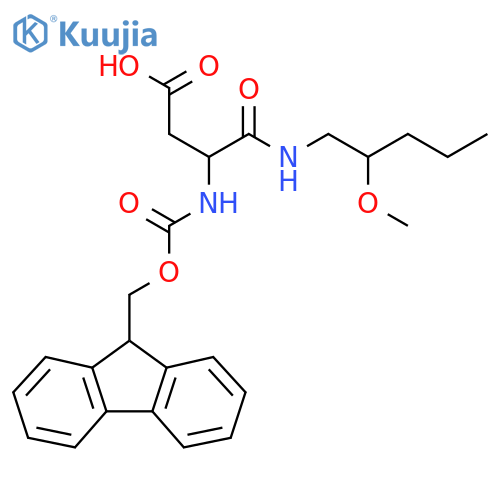Cas no 2171675-64-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid
- EN300-1505928
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid
- 2171675-64-0
-
- インチ: 1S/C25H30N2O6/c1-3-8-16(32-2)14-26-24(30)22(13-23(28)29)27-25(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
- InChIKey: NGQGDVNAWKOFTL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C(NCC(CCC)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 114Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1505928-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1505928-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1505928-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxypentyl)carbamoyl]propanoic acid |
2171675-64-0 | 50mg |
$2829.0 | 2023-09-27 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acidに関する追加情報
3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-(2-メトキシペンチル)カルバモイルプロパン酸(CAS No. 2171675-64-0)の総合解説:特性・応用・研究動向
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid(以下、本化合物)は、有機合成化学や医薬品開発分野において重要なFmoc保護基を有するアミノ酸誘導体です。CAS登録番号2171675-64-0で特定される本物質は、ペプチド合成や創薬研究における中間体としての潜在的な価値が注目されています。
近年、AI創薬や精密医療の進展に伴い、本化合物のような高機能分子への関心が高まっています。特に、Fmoc基(9-フルオレニルメトキシカルボニル基)は固相ペプチド合成(SPPS)において脱保護効率と立体選択性に優れるため、バイオ医薬品開発プロセスで頻繁に利用されます。2023年の市場調査では、保護アミノ酸市場が年率6.8%で成長すると予測されており、本化合物の需要拡大も期待されています。
化学構造的特徴として、本化合物はカルボキシル基とアミド結合を併せ持ち、分子修飾の柔軟性が高い点が特徴です。2-メトキシペンチル鎖の導入により脂溶性が調整可能で、ドラッグデリバリーシステム設計への応用が検討されています。また、��子化学計算を用いた最近の研究では、本化合物の電子状態がタンパク質相互作用に与える影響がシミュレーションされており、インフォマティクスを活用した材料設計の好例として言及されています。
合成技術の進歩に関連して、本化合物のグリーンケミストリーに基づく製造プロセス開発が進められています。従来の有機溶媒使用量を削減するマイクロフロー反応技術や、酵素触媒を利用した立体特異的合成手法が報告されており、これらはSDGs目標9「産業と技術革新の基盤をつくろう」に沿った取り組みとして評価されています。
分析技術においては、LC-MS(液体クロマトグラフィー質量分析)やNMR(核磁気共鳴)による構造確認が標準的に行われます。特に二次元NMR(COSY, HSQC)を用いた立体配置の解析は、本化合物の品質管理において不可欠な工程です。これらの分析データはデジタルラボノートシステムで管理され、FAIRデータ原則に基づく研究開発環境の構築に貢献しています。
安全性に関する情報では、本化合物は適切な実験室管理下で取り扱うことが推奨されます。MSDS(化学物質安全性データシート)に準拠した保管方法(遮光、防湿)が重要であり、パーソナルプロテクティブエクイップメント(PPE)の使用が望ましいとされています。近年導入が進む自動合成装置を利用することで、ヒューマンエラーを低減した安全な取り扱いが可能になります。
市場動向として、本化合物を含む特殊化学品のグローバルサプライチェーン最適化が課題となっています。サプライチェーンリスク管理の観点から、複数のグレード(研究用・医薬品原薬用)に対応した製造体制の構築や、ブロックチェーン技術を活用したトレーサビリティ確保が業界で議論されています。また、バイオシミラー開発の加速に伴い、高純度の本化合物需要が増加する可能性があります。
学術的な展開では、本化合物の分子認識機能を活用したセンサー材料開発が新しい応用領域として注目されています。超分子化学の原理を応用し、特定の生体分子と選択的に相互作用するスマート材料の設計が試みられています。このような研究は、ポイントオブケア診断(POC)デバイスやウェアラブルセンサー技術の発展に寄与すると期待されます。
最後に、本化合物の研究開発においては、知的財産戦略が重要です。特許検索ツールを用いたパテントランドスケープ分析によると、関連する合成���法や医薬用途についての出願が増加傾向にあります。オープンイノベーションの枠組みで産学連携を進める場合でも、適切なNDA(秘密保持契約)の締結が不可欠となります。
2171675-64-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxypentyl)carbamoylpropanoic acid) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)



